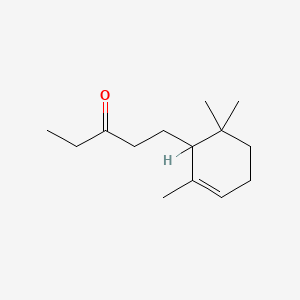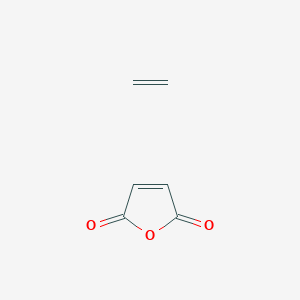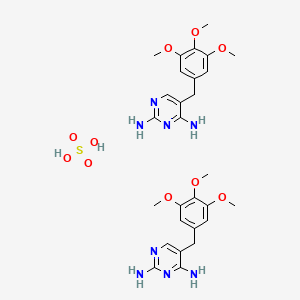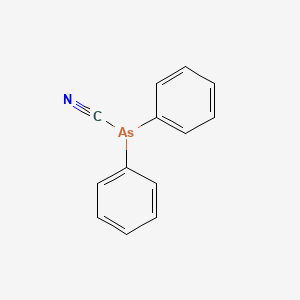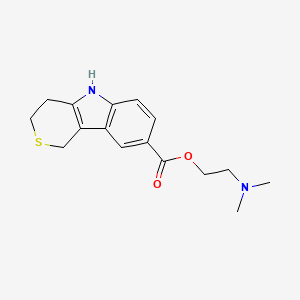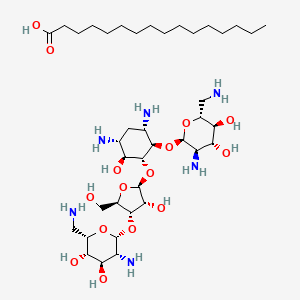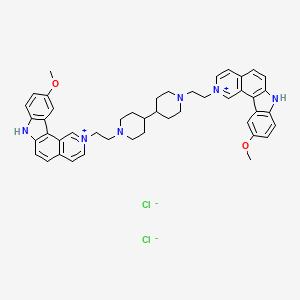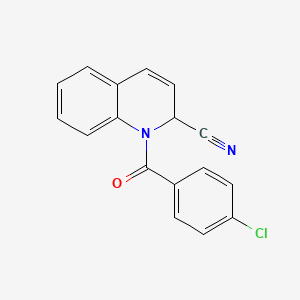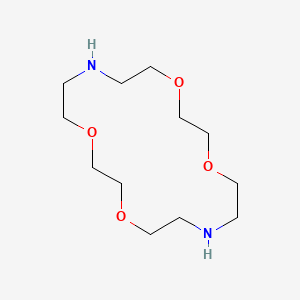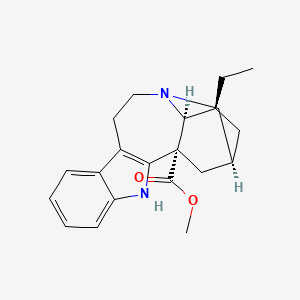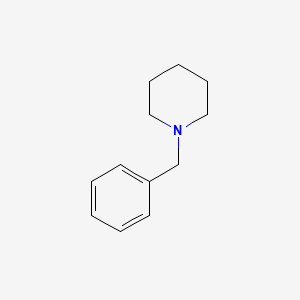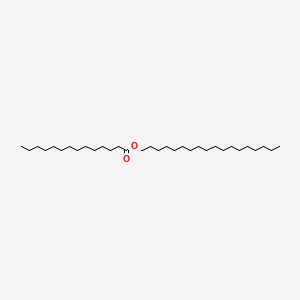![molecular formula C20H16O B1218729 7-Hydroxymethyl-12-methylbenz[a]anthracene CAS No. 568-75-2](/img/structure/B1218729.png)
7-Hydroxymethyl-12-methylbenz[a]anthracene
Übersicht
Beschreibung
7-Hydroxymethyl-12-methylbenz[a]anthracene is an organic compound belonging to the class of phenanthrenes and derivatives. These compounds are characterized by a tricyclic aromatic structure with three non-linearly fused benzene rings. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Hydroxymethyl-12-methylbenz[a]anthracene can be synthesized through microbial metabolism of 7,12-dimethylbenz[a]anthracene. Specific strains of fungi, such as Cunninghamella elegans and Syncephalastrum racemosum, have been shown to metabolize 7,12-dimethylbenz[a]anthracene to produce this compound .
Industrial Production Methods: While industrial production methods for this compound are not well-documented, the microbial synthesis route provides a potential pathway for large-scale production. Optimization of fungal strains and fermentation conditions could enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxymethyl-12-methylbenz[a]anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alkanes or alcohols.
Substitution: Substitution reactions can yield halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
7-Hydroxymethyl-12-methylbenz[a]anthracene has several applications in scientific research:
Medicine: Research on this compound contributes to understanding the mechanisms of chemical-induced carcinogenesis and the development of cancer therapies.
Wirkmechanismus
The mechanism of action of 7-Hydroxymethyl-12-methylbenz[a]anthracene involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can lead to mutations and initiate carcinogenesis . The compound primarily targets the aryl hydrocarbon receptor pathway, which regulates the expression of enzymes involved in its metabolism .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz[a]anthracene: A precursor in the synthesis of 7-Hydroxymethyl-12-methylbenz[a]anthracene, known for its carcinogenic properties.
12-Hydroxymethyl-7-methylbenz[a]anthracene: Another hydroxylated derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathways and biological activities. Its ability to form DNA adducts and its role in studying chemical-induced carcinogenesis make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
(12-methylbenzo[a]anthracen-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,21H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBBZYDVQJQMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205353 | |
| Record name | 7-Hydroxymethyl-12-methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-75-2 | |
| Record name | 12-Methylbenz[a]anthracene-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxymethyl-12-methylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxymethyl-12-methylbenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



